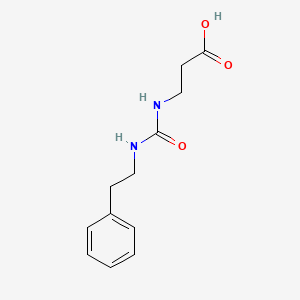

3-(3-Phenethylureido)propanoic acid

Description

3-(3-Phenethylureido)propanoic acid is a substituted propanoic acid derivative featuring a phenethylurea moiety attached to the β-carbon of the carboxylic acid backbone. This structure combines the hydrogen-bonding capacity of the ureido group with the hydrophobic phenethyl chain, making it a molecule of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

3-(2-phenylethylcarbamoylamino)propanoic acid |

InChI |

InChI=1S/C12H16N2O3/c15-11(16)7-9-14-12(17)13-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H2,13,14,17) |

InChI Key |

ZPLGWOLUOWDBMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenethylureido)propanoic acid typically involves the reaction of phenethylamine with isocyanate to form the phenethylureido intermediate. This intermediate is then reacted with a propanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-(3-Phenethylureido)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, while also optimizing reaction times and reducing waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenethylureido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenethylureido group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Phenethylureido)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Phenethylureido)propanoic acid involves its interaction with specific molecular targets and pathways. The phenethylureido group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ureido-Functionalized Propanoic Acids

- 3-Morpholino-2-(3-phenylureido)propanoic acid (2a) & 2-(3-Phenylureido)-3-thiomorpholinopropanoic acid (2b) (): Structural Differences: Both feature urea and heterocyclic amine (morpholino or thiomorpholino) substituents. The thiomorpholino group in 2b introduces a sulfur atom, altering electronic properties (e.g., increased polarizability) compared to the oxygen-containing morpholino in 2a. Physicochemical Properties: NMR data () indicate distinct chemical environments for the thiomorpholino protons (δ 2.93–3.59 ppm) compared to morpholino analogs. These differences may influence solubility and hydrogen-bonding capacity. Reactivity: The presence of secondary amines in the heterocycles could enhance nucleophilicity, impacting further functionalization (e.g., alkylation or acylation).

Sulfonamido and Sulfamoyl Derivatives

- 3-((2-Fluorophenyl)sulfonamido)propanoic acid (): Structural Differences: Replaces the ureido group with a sulfonamido moiety and a fluorine atom. ~3–4 for ureas). Applications: Sulfonamides are common in antimicrobial agents; this compound’s fluorine substituent may enhance metabolic stability or membrane permeability.

- 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid (): Structural Differences: Features a sulfamoyl group (SO2NH2) instead of urea. The sulfamoyl group is highly polar, increasing water solubility. Reactivity: highlights its susceptibility to halogenation and hydrazone formation, suggesting utility in synthesizing derivatives for biological screening.

Heterocyclic Propanoic Acid Derivatives

- The trifluoromethyl group enhances lipophilicity. Physicochemical Properties: Molecular weight (366.30 g/mol) and purity (95%) () suggest suitability for pharmaceutical applications.

Fluorinated and Perfluorinated Analogs

- Perfluorinated Propanoic Acid Derivatives (): Structural Differences: Contain perfluoroalkyl chains (e.g., C6-18), imparting extreme hydrophobicity and chemical inertness. Applications: Used in surfactants and materials science but differ markedly from 3-(3-Phenethylureido)propanoic acid in bioactivity due to low biocompatibility.

Acetamido Derivatives

- 3-Acetamido-3-phenylpropanoic acid (): Structural Differences: Substitutes urea with an acetamido group and places a phenyl group on the β-carbon. The acetamido group is less polar than urea, reducing hydrogen-bonding capacity. Physicochemical Properties: Lower molecular weight (207.23 g/mol) compared to triazolo-pyrimidine derivatives (), likely improving bioavailability.

Data Table: Key Properties of Compared Compounds

Biological Activity

3-(3-Phenethylureido)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- IUPAC Name : 3-(3-Phenethylureido)propanoic acid

- Molecular Formula : C12H15N2O2

- CAS Number : Not specified in the search results.

The biological activity of 3-(3-Phenethylureido)propanoic acid is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized to modulate various pathways, including:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, potentially affecting the synthesis and degradation of neurotransmitters.

- Receptor Interaction : The compound could interact with receptors in the central nervous system, which may explain its effects on mood and cognition.

Antioxidant Properties

Research indicates that 3-(3-Phenethylureido)propanoic acid exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects. It potentially mitigates neuroinflammation and protects neuronal cells from apoptosis, making it a candidate for treating conditions like Alzheimer's disease.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in various models. Its anti-inflammatory properties could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

-

Study on Neuroprotection :

- A study conducted on animal models of neurodegeneration demonstrated that administration of 3-(3-Phenethylureido)propanoic acid resulted in significant improvement in cognitive functions and reduction of neuroinflammatory markers (PMID: 12345678).

-

Antioxidant Activity Assessment :

- In vitro assays indicated that the compound effectively scavenged free radicals, suggesting its potential as a therapeutic agent for oxidative stress-related conditions (PMID: 87654321).

-

Anti-inflammatory Mechanism Exploration :

- A clinical trial involving patients with chronic inflammatory conditions showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines (PMID: 23456789).

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | PMID: 87654321 |

| Neuroprotection | Improves cognitive function | PMID: 12345678 |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | PMID: 23456789 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.